1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one
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Overview
Description
1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H9NO4. It features a naphthalene ring substituted with a hydroxy group at the 2-position and a nitro group at the 8-position, along with an ethanone group at the 1-position. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxy-8-nitronaphthalen-1-yl)ethanone typically involves the nitration of 2-hydroxy-1-naphthaldehyde followed by oxidation. The nitration step introduces the nitro group at the 8-position, while the oxidation step converts the aldehyde group to an ethanone group. Common reagents used in these steps include nitric acid for nitration and oxidizing agents such as potassium permanganate for oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: 1-(2-oxo-8-nitronaphthalen-1-yl)ethanone.
Reduction: 1-(2-hydroxy-8-aminonaphthalen-1-yl)ethanone.
Substitution: 1-(2-alkoxy-8-nitronaphthalen-1-yl)ethanone.
Scientific Research Applications
1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-hydroxy-8-nitronaphthalen-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-(2-Hydroxy-1-naphthyl)ethanone: Lacks the nitro group, resulting in different reactivity and biological activity.
1-(8-Nitro-1-naphthyl)ethanone: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.
Uniqueness: 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethanone is unique due to the presence of both hydroxy and nitro groups on the naphthalene ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
848623-79-0 |
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Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
1-(2-hydroxy-8-nitronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H9NO4/c1-7(14)11-10(15)6-5-8-3-2-4-9(12(8)11)13(16)17/h2-6,15H,1H3 |
InChI Key |
VQSKZMFPNDTWTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1C(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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